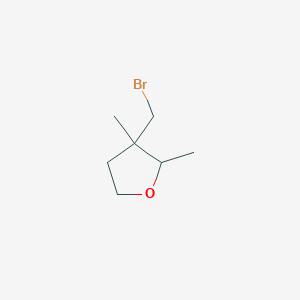
3-(Bromomethyl)-2,3-dimethyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2,3-dimethyloxolane is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring containing an oxygen atom and a bromomethyl group attached to the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,3-dimethyloxolane typically involves the bromination of 2,3-dimethyloxolane. One common method is the reaction of 2,3-dimethyloxolane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction leads to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
3-(Bromomethyl)-2,3-dimethyloxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of oxolane.
Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: The major product is 2,3-dimethyloxolane.
科学研究应用
3-(Bromomethyl)-2,3-dimethyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Bromomethyl)-2,3-dimethyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.
相似化合物的比较
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of an oxolane ring.
Methyl 3-(Bromomethyl)but-3-enoate: Contains a bromomethyl group but has a different ring structure and functional groups.
Uniqueness
3-(Bromomethyl)-2,3-dimethyloxolane is unique due to its specific ring structure and the presence of both methyl and bromomethyl groups. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
生物活性
Chemical Structure and Properties
The molecular formula of 3-(Bromomethyl)-2,3-dimethyloxolane is C5H9BrO. The presence of the bromine atom significantly enhances the compound's reactivity, particularly in nucleophilic substitution reactions. This property makes it a valuable intermediate in the synthesis of various biologically active molecules.
| Property | Value |
|---|---|
| Molecular Formula | C5H9BrO |
| Molecular Weight | 179.03 g/mol |
| Structure | Five-membered oxolane ring |
| Functional Groups | Bromomethyl, Methyl |
Biological Activity Overview
Although direct studies on the biological activity of this compound are scarce, research on similar halogenoalkanes indicates a range of potential biological effects:
- Antiviral Activity : Halogenoalkanes have been studied for their ability to act as antiviral agents. For example, compounds with similar structures have shown inhibitory effects on viral proteases, suggesting that this compound could potentially exhibit similar properties .
- Reactivity with Nucleophiles : The bromomethyl group allows for significant reactivity with nucleophiles, which can be exploited in biochemical modifications. This reactivity is crucial for creating derivatives that may possess enhanced biological activities or specific functionalities in drug development.
Case Studies and Research Findings
- Nucleophilic Substitution Reactions : Studies indicate that compounds like this compound can participate in nucleophilic substitution reactions under varied conditions. These reactions are pivotal for modifying biomolecules and developing new therapeutic agents.
-
Comparative Biological Activity : A comparison with structurally similar compounds reveals that variations in substituents significantly impact biological activity. For instance:
- 2,2-Dimethyloxirane lacks the bromomethyl group and shows reduced reactivity.
- 3-(Chloromethyl)-2,3-dimethyloxolane , which contains a chloromethyl group, exhibits different reactivity due to chlorine's properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromomethyl group | Potential nucleophile interactions |
| 2,2-Dimethyloxirane | No bromine | Less reactive |
| 3-(Chloromethyl)-2,3-dimethyloxolane | Chloromethyl group | Different reactivity |
属性
分子式 |
C7H13BrO |
|---|---|
分子量 |
193.08 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2,3-dimethyloxolane |
InChI |
InChI=1S/C7H13BrO/c1-6-7(2,5-8)3-4-9-6/h6H,3-5H2,1-2H3 |
InChI 键 |
UMUNUJWRNZWEDY-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCO1)(C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















